3-chloro-2-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-chloro-2-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine” is a chemical with the CAS Number: 339099-61-5 . It has a molecular weight of 300.67 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H8ClF3N4/c13-10-4-9 (12 (14,15)16)7-18-11 (10)20-19-6-8-2-1-3-17-5-8/h1-7H, (H,18,20)/b19-6+ . This code represents the structure of the molecule.Physical and Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 300.67 . The InChI code for the compound is 1S/C12H8ClF3N4/c13-10-4-9 (12 (14,15)16)7-18-11 (10)20-19-6-8-2-1-3-17-5-8/h1-7H, (H,18,20)/b19-6+ , which represents its molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking
The synthesis of novel pyridine derivatives, including those related to the specified compound, has shown promise in the field of medicinal chemistry. These derivatives have been prepared from key hydrazinyl-pyridine carbo-nitriles and subjected to molecular docking screenings towards target proteins like GlcN-6-P synthase. The findings suggest moderate to good binding energies, indicating potential for antimicrobial and antioxidant activity (Flefel et al., 2018).
Structural Analysis and Spectroscopic Studies
In another study, structural differences in pyridine derivatives were analyzed using X-ray diffraction, revealing unique supramolecular structures and hydrogen bonding patterns. Spectroscopic techniques like FT-IR and UV–vis absorption provided insights into the character of intermolecular interactions in solution, offering a deeper understanding of the compound's properties (Tranfić et al., 2011).
Antimicrobial Agents
Chiral linear and macrocyclic bridged pyridines synthesized from pyridine-2,6-dicarbonyl dichloride have demonstrated significant antimicrobial screening results. These compounds, developed through strategic reactions involving hydrazine hydrate, have showcased their potential as antimicrobial agents, highlighting the versatility of pyridine derivatives in pharmaceutical research (Al-Salahi et al., 2010).
Molecular Docking for Drug Discovery
The characterization and synthesis of a compound structurally similar to the one showed its binding affinity towards COVID-19 main protease, demonstrating a significant potential for therapeutic applications against the virus. The study utilized DFT/B3LYP method for optimized geometry and vibrational analysis, highlighting the compound's inhibitor capacity through molecular docking studies (Topal et al., 2021).
Synthesis of Novel Heterocyclic Systems
The synthesis of novel heterocyclic systems, including 1,2,4-triazolo pyridine derivatives, demonstrates the potential of such compounds in creating new materials with desired properties. These systems, synthesized via multi-step reactions under microwave irradiation, showcase weak antifungal activity but open avenues for further chemical exploration (Yang et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 , which provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
3-chloro-N-[(E)-pyridin-4-ylmethylideneamino]-5-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N4/c13-10-5-9(12(14,15)16)7-18-11(10)20-19-6-8-1-3-17-4-2-8/h1-7H,(H,18,20)/b19-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMGUVYWVGILHH-KPSZGOFPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.